molecular formula C9H10ClNS B13467430 3-(3-Chlorophenyl)propanethioamide

3-(3-Chlorophenyl)propanethioamide

Cat. No.: B13467430
M. Wt: 199.70 g/mol
InChI Key: WUJDSYBDUFAISA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propanethioamide is an organic compound characterized by the presence of a chlorophenyl group attached to a propanethioamide moiety

Properties

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

3-(3-chlorophenyl)propanethioamide

InChI

InChI=1S/C9H10ClNS/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12)

InChI Key

WUJDSYBDUFAISA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)propanethioamide typically involves the reaction of 3-chlorobenzaldehyde with thioacetamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pH levels to ensure optimal yield.

Industrial Production Methods

Industrial production of 3-(3-Chlorophenyl)propanethioamide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)propanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)propanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)propanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanethioamide
  • 3-(2-Chlorophenyl)propanethioamide
  • 3-(3-Bromophenyl)propanethioamide

Uniqueness

3-(3-Chlorophenyl)propanethioamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Biological Activity

3-(3-Chlorophenyl)propanethioamide, a compound featuring a chlorophenyl group and a thiol moiety, has garnered interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

  • Molecular Formula : C9H11ClS
  • Molecular Weight : 186.70 g/mol
  • IUPAC Name : 1-(3-chlorophenyl)propane-1-thiol

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorinated phenyl compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds indicate promising activity against these pathogens.

CompoundMIC (µg/mL)Activity against
3-(3-Chlorophenyl)propanethioamideTBDS. aureus, MRSA
Related compound (CF3 derivative)20S. aureus

Anticancer Properties

The anticancer potential of 3-(3-Chlorophenyl)propanethioamide has been explored in several studies. Compounds with similar structural motifs have shown activity against various cancer cell lines, including osteosarcoma and colorectal cancer cells. The mechanism often involves inducing oxidative stress and apoptosis in cancer cells .

Cell LineIC50 (µM)Mechanism
Osteosarcoma MG63TBDApoptosis induction
Colo320 (multidrug-resistant)TBDP-glycoprotein inhibition

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. In vitro studies suggest that it may modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. Certain derivatives have shown to enhance or inhibit NF-κB activity depending on the substituents present on the phenyl ring .

Case Studies

A notable case involved the use of related chlorinated compounds in treating infections resistant to conventional antibiotics. In one clinical scenario, patients treated with a derivative of 3-(3-Chlorophenyl)propanethioamide exhibited significant reductions in bacterial load and improved clinical outcomes .

Research Findings

Recent studies have highlighted the pharmacokinetic properties of 3-(3-Chlorophenyl)propanethioamide. Its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile suggests favorable characteristics for further development as a therapeutic agent .

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